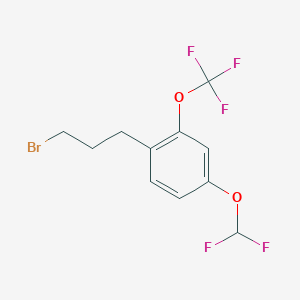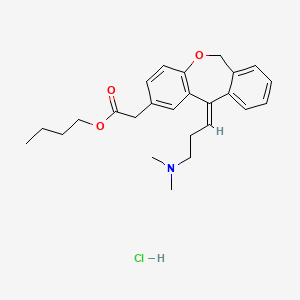
Butoxy Olopatadine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxy Olopatadine Hydrochloride is a derivative of Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. The compound works by blocking the effects of histamine, a primary mediator of inflammatory and allergic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy Olopatadine Hydrochloride involves several steps, starting from an advanced intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve high-performance liquid chromatography (HPLC) for the determination of olopatadine content and related compounds. The process ensures high precision and accuracy, especially in pharmaceutical formulations .
Análisis De Reacciones Químicas
Types of Reactions
Butoxy Olopatadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound shows strong degradation under oxidative conditions.
Reduction: Moderate degradation under photolytic environments.
Substitution: Common in the formation of the butoxy group.
Common Reagents and Conditions
Oxidative Reagents: Used in forced degradation studies.
Photolytic Conditions: Applied to study the stability of the compound.
Substitution Reagents:
Major Products Formed
The major products formed from these reactions include olopatadine related compound B and other degradation products, which are identified through UHPLC methods .
Aplicaciones Científicas De Investigación
Butoxy Olopatadine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of histamine H1 antagonists and mast cell stabilizers.
Biology: Investigated for its effects on histamine release and inflammatory responses.
Medicine: Applied in the treatment of allergic conjunctivitis, rhinitis, and other allergic conditions.
Industry: Utilized in the formulation of ophthalmic solutions and nasal sprays
Mecanismo De Acción
The mechanism of action of Butoxy Olopatadine Hydrochloride involves the selective inhibition of histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing inflammatory and allergic responses. The compound also stabilizes mast cells, preventing the release of histamine and other inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Azelastine Hydrochloride: Another histamine H1 antagonist used in the treatment of allergic conditions.
Ketotifen: A mast cell stabilizer with similar applications.
Epinastine: Used in ophthalmic solutions for allergic conjunctivitis.
Uniqueness
Butoxy Olopatadine Hydrochloride is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer. This dual mechanism provides a more comprehensive approach to managing allergic conditions compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H32ClNO3 |
|---|---|
Peso molecular |
430.0 g/mol |
Nombre IUPAC |
butyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C25H31NO3.ClH/c1-4-5-15-28-25(27)17-19-12-13-24-23(16-19)22(11-8-14-26(2)3)21-10-7-6-9-20(21)18-29-24;/h6-7,9-13,16H,4-5,8,14-15,17-18H2,1-3H3;1H/b22-11-; |
Clave InChI |
IYDKSZJYIMNZHM-RDNBWONGSA-N |
SMILES isomérico |
CCCCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C.Cl |
SMILES canónico |
CCCCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


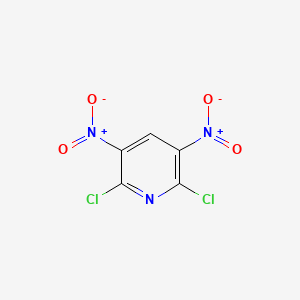
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
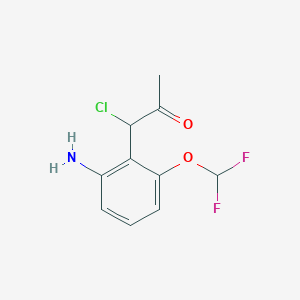


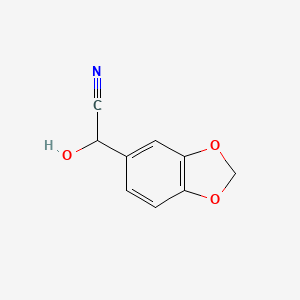
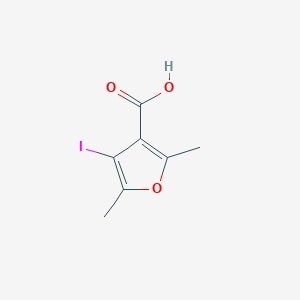
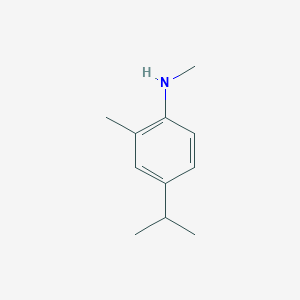
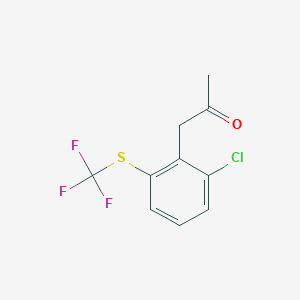
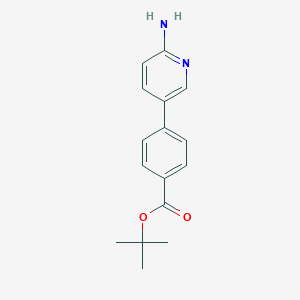
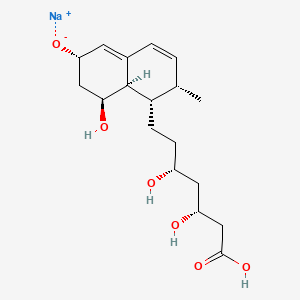

![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
